molecular formula C12H11N3O B15163319 6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 189822-34-2

6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B15163319
CAS No.: 189822-34-2
M. Wt: 213.23 g/mol
InChI Key: AISHUWNAPWTIBW-UHFFFAOYSA-N
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Description

6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C₁₂H₁₁N₃O It is known for its unique structure, which includes a pyridine ring and a cyclohexa-2,4-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction between 2,6-diaminopyridine and salicylaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound, such as quinones.

    Reduction: The major products are reduced forms of the compound, such as amines or alcohols.

    Substitution: The major products are substituted derivatives, where the nucleophile has replaced a hydrogen atom on the pyridine ring.

Scientific Research Applications

6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(1,3,3-Trimethylnorbornan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
  • 6-{[(5-Methyl-1H-pyrazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Uniqueness

6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of a pyridine ring and a cyclohexa-2,4-dien-1-one moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

189822-34-2

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-[(2-aminopyridin-3-yl)iminomethyl]phenol

InChI

InChI=1S/C12H11N3O/c13-12-10(5-3-7-14-12)15-8-9-4-1-2-6-11(9)16/h1-8,16H,(H2,13,14)

InChI Key

AISHUWNAPWTIBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(N=CC=C2)N)O

Origin of Product

United States

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